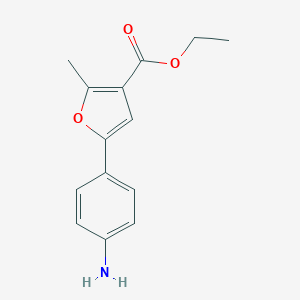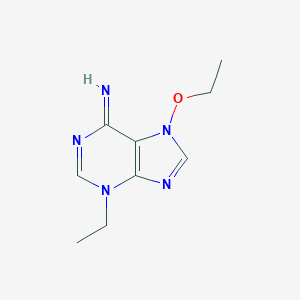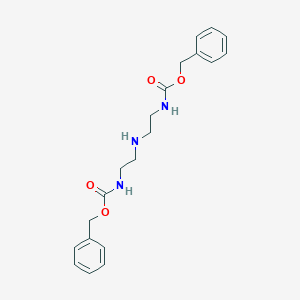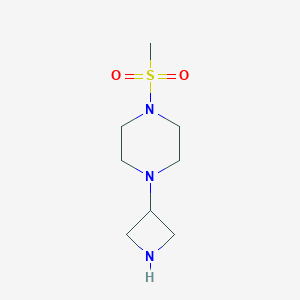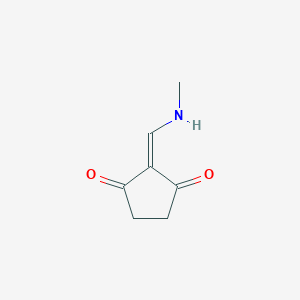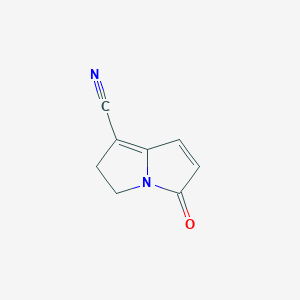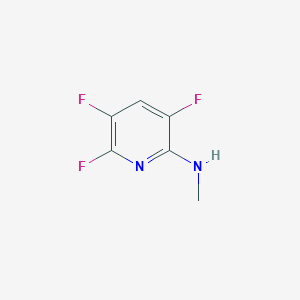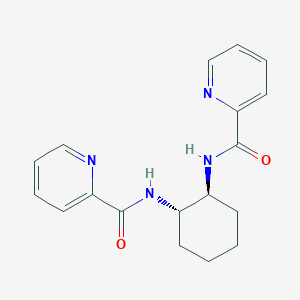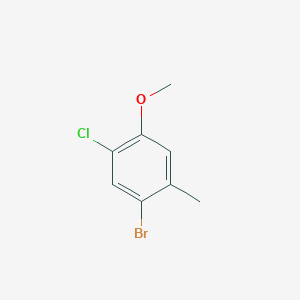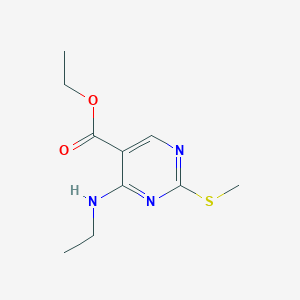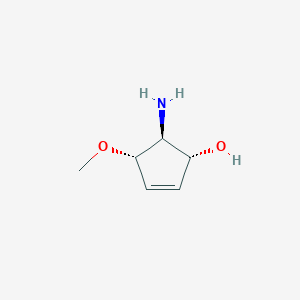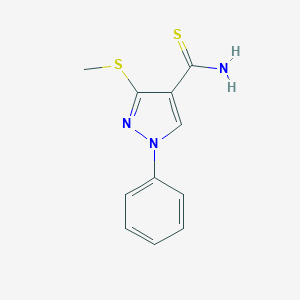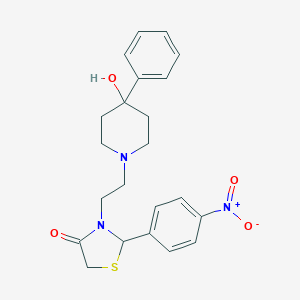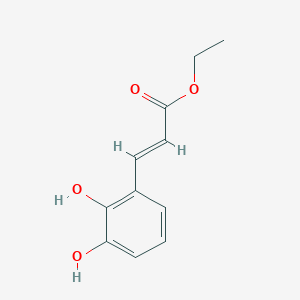
ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate, also known as ethyl caffeate, is a natural phenolic compound found in various plants, including coffee, tea, and fruits. It has gained attention in recent years due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. In
作用機序
The mechanism of action of ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate caffeate is complex and multifaceted. It is believed to exert its therapeutic effects through various pathways, including antioxidant, anti-inflammatory, and anticancer pathways. Ethyl caffeate has been shown to scavenge free radicals and prevent lipid peroxidation, which can lead to cellular damage. It also inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation and alleviating pain. Additionally, ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate caffeate has been shown to induce apoptosis and inhibit the proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
Ethyl caffeate has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can prevent cellular damage and reduce the risk of chronic diseases. Additionally, ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate caffeate has been shown to have neuroprotective effects, protecting against neuronal damage and reducing the risk of neurodegenerative diseases. It also has cardioprotective effects, reducing the risk of cardiovascular diseases.
実験室実験の利点と制限
One advantage of using ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate caffeate in lab experiments is its natural origin and low toxicity. It can be easily synthesized and used in various assays to study its therapeutic properties. However, one limitation is its low solubility in water, which can affect its bioavailability and efficacy. Additionally, the variability of ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate caffeate content in natural sources can make it difficult to standardize experiments.
将来の方向性
For ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate caffeate research include exploring its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and optimize its synthesis method to improve its bioavailability and efficacy. Furthermore, the development of novel delivery systems, such as nanoparticles, can enhance its therapeutic potential and overcome its solubility limitations.
Conclusion
Ethyl caffeate is a natural phenolic compound with potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. It can be synthesized through various methods and has been extensively studied for its biochemical and physiological effects. However, further research is needed to optimize its synthesis method, elucidate its mechanism of action, and explore its potential therapeutic applications in various diseases.
合成法
Ethyl caffeate can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of caffeic acid with ethanol under acidic conditions. Enzymatic synthesis involves the use of enzymes, such as lipases, to catalyze the reaction between caffeic acid and ethanol. Microbial synthesis involves the use of microorganisms, such as fungi and bacteria, to produce ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate caffeate through fermentation.
科学的研究の応用
Ethyl caffeate has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant properties, which can protect against oxidative stress and prevent cellular damage. It also has anti-inflammatory properties, which can reduce inflammation and alleviate pain. Additionally, ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate caffeate has been shown to have anticancer effects, inhibiting the growth and proliferation of cancer cells.
特性
CAS番号 |
180694-42-2 |
|---|---|
製品名 |
ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate |
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-2-15-10(13)7-6-8-4-3-5-9(12)11(8)14/h3-7,12,14H,2H2,1H3/b7-6+ |
InChIキー |
ZZYJOKQNMBINSS-VOTSOKGWSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=C(C(=CC=C1)O)O |
SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)O)O |
正規SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)O)O |
同義語 |
2-Propenoicacid,3-(2,3-dihydroxyphenyl)-,ethylester,(2E)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)
